5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound belonging to the class of pyrrolo[3,4-c]pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a pyrimidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered electronic properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Known for its high mobility in organic thin film transistors.
Highly efficient imide functionalized pyrrolo[3,4-c]pyrrole-1,3-dione-based random copolymer: Used in polymer solar cells for improved photovoltaic properties.
Three-dimensional thiophene-diketopyrrolopyrrole-based molecules: Utilized in lithium-ion batteries for high performance and stability.
Uniqueness
5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its specific structural features and versatile reactivity, making it suitable for a wide range of applications in different scientific fields. Its ability to undergo various chemical reactions and form diverse products further enhances its utility and significance in research and industry.
Properties
IUPAC Name |
5-(4-methoxypyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-15-10(17)7-5-16(6-8(7)11(15)18)12-13-4-3-9(14-12)19-2/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIJBVIZRRDLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C3=NC=CC(=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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